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Compound of Interest

Compound Name:
3-Chloro-5-(2-

fluoroethoxy)pyridazine

CAS No.: 1346691-39-1

Cat. No.: B3031056 Get Quote

Executive Summary
The 3-chloro-5-alkoxypyridazine scaffold is a critical pharmacophore in medicinal chemistry,

widely employed in the development of kinase inhibitors (e.g., for oncology and inflammation)

and histamine H4 antagonists. The synthesis of this moiety presents a specific regiochemical

challenge: distinguishing between the chemically distinct but sterically similar chlorine atoms at

the C3 and C5 positions of the pyridazine ring.

This guide details two primary synthetic routes:

Route A (Direct SNAr): A scalable, single-step nucleophilic aromatic substitution on 3,5-

dichloropyridazine. This route is preferred for high-throughput synthesis but requires strict

control of stoichiometry and temperature to maximize regioselectivity.

Route B (The O'Bryant Method): A stepwise, high-fidelity route starting from 4,5-dichloro-

3(2H)-pyridazinone. This method is recommended when absolute regiochemical certainty is

required or when the direct route yields inseparable mixtures.
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In 3,5-dichloropyridazine, the two chlorine atoms occupy positions meta to each other relative

to the ring nitrogens.

C3-Cl: Located

to N2. Typically,

-halogens are most activated towards nucleophilic attack due to inductive effects and the
ability of the nitrogen to stabilize the Meisenheimer intermediate.

C5-Cl: Located

to N1 and

to N2.

Counter-Intuitive Reactivity: While classical theory suggests C3 should be more reactive,

empirical evidence (e.g., WO2021179274) demonstrates that under controlled conditions

(methoxide in methanol at RT), substitution can be directed to the C5 position to yield the

desired 3-chloro-5-alkoxypyridazine. However, "over-reaction" leads to the 3,5-dialkoxy

byproduct, and thermodynamic equilibration can favor the C3-substituted isomer (3-alkoxy-5-

chloropyridazine).
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Figure 1: Reaction pathways for the nucleophilic substitution of 3,5-dichloropyridazine.[1]

Kinetic control favors C5 substitution under optimized conditions.
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Protocol A: Direct Regioselective Methoxylation
Applicability: Process chemistry, scale-up (>10g), and rapid analog generation. Reference:

Adapted from WO2021179274 and US 9,527,867.

Reagents & Materials
Substrate: 3,5-Dichloropyridazine (CAS: 1837-55-4)[2]

Nucleophile: Sodium Methoxide (NaOMe), 30% wt solution in MeOH (or freshly prepared).

Solvent: Anhydrous Methanol (MeOH).

Quench: Ammonium Chloride (sat. aq.) or Water.[3][4]

Step-by-Step Procedure
Preparation: Charge a dry 3-neck round-bottom flask with 3,5-dichloropyridazine (1.0 equiv)

and anhydrous MeOH (10 volumes).

Cooling: Cool the solution to 0°C using an ice/water bath. Stir for 15 minutes to ensure

thermal equilibrium.

Addition: Add NaOMe solution (1.05 equiv) dropwise via an addition funnel over 30–60

minutes.

Critical: Maintain internal temperature < 5°C to prevent exotherm-driven loss of

regioselectivity.

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–

25°C). Stir for 3–4 hours.

Monitoring: Monitor by HPLC or TLC (EtOAc/Hexane 1:1).

Endpoint: Disappearance of starting material.

Warning: If >5% bis-methoxy byproduct appears, stop immediately.

Workup:
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Concentrate the reaction mixture under reduced pressure (keep bath < 30°C) to remove

most MeOH.

Resuspend the residue in Ethyl Acetate and Water.[5][6]

Separate phases.[4] Extract aqueous layer 2x with Ethyl Acetate.

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[6][7]

Purification: Recrystallize from Heptane/EtOAc or purify via silica gel chromatography

(Gradient: 0-40% EtOAc in Heptane).

Yield Expectation: 75–85% Physical Data: White to pale yellow solid.

Protocol B: The O'Bryant Method (Stepwise)
Applicability: When high regiochemical fidelity is required or for complex alkoxy groups.

Reference:J. Heterocyclic Chem. 1995, 32, 1473 & US 5,536,701.

Overview
This route utilizes the different electronic environment of the pyridazinone core to direct the

substitution, followed by aromatization.

Workflow Diagram (Graphviz)
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Start: 4,5-Dichloro-3(2H)-pyridazinone

Protection (DHP/TsOH)
Product: 2-THP-4,5-dichloro-3-pyridazinone

Protection

Methoxylation (KOH/MeOH)
Product: 2-THP-4-chloro-5-methoxy-3-pyridazinone

Regioselective SnAr

Deprotection & Aromatization (Acid/POCl3)
Target: 3-Chloro-5-methoxypyridazine

Deprotection
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Figure 2: The O'Bryant synthetic sequence for high-fidelity regiocontrol.

Brief Protocol
Protection: React 4,5-dichloro-3-hydroxypyridazine with 3,4-dihydro-2H-pyran (DHP) and

catalytic p-TsOH in THF (Reflux, 3h). Isolate the THP-protected intermediate.

Substitution: Treat the protected intermediate with KOH in Methanol at 0°C -> RT. The

position beta to the carbonyl (C5) is selectively substituted by methoxide.

Deprotection: Acidic hydrolysis removes the THP group.

Chlorination (Optional/Context Dependent): If the final target requires a chloro at C3, the

resulting pyridazinone can be treated with POCl₃. Note: The O'Bryant method is often cited

for generating the core which is then coupled; ensure the oxidation state matches your

specific target.
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Analytical Data & Troubleshooting
Quantitative Comparison of Conditions

Parameter Protocol A (Direct SnAr) Protocol B (O'Bryant)

Step Count 1 3-4

Atom Economy High Low (Protecting groups used)

Regioselectivity
Moderate to High (Temp

dependent)

Very High (Substrate

controlled)

Scalability Excellent (kg scale) Good (multi-step)

Primary Risk
Isomer formation (requires

HPLC check)
Step yield losses

Regioisomer Identification (NMR)
Distinguishing 3-chloro-5-methoxypyridazine (Target) from 3-methoxy-5-chloropyridazine

(Isomer) is critical.

1H NMR (DMSO-d6):

Target (3-Cl-5-OMe): Look for H4 and H6 signals. H6 is

to N1 and

to the Cl-C3? No, H6 is

to N1. H4 is between the substituents.

NOE (Nuclear Overhauser Effect): Irradiate the -OMe signal.

If you see enhancement of one aromatic proton (H4), it confirms the OMe is adjacent to

a proton (C5-OMe is adjacent to C4-H).

Note: In the 3-methoxy-5-chloro isomer, the OMe at C3 is adjacent to N2 and C4-H.

Both isomers have the OMe adjacent to H4.

Differentiation: Compare chemical shifts. The proton
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to the Chlorine (H4 in 3-OMe-5-Cl) vs

to Methoxy.

Best Check: 13C NMR.[8] The C-Cl carbon typically appears upfield (140-150 ppm)

relative to C-OMe (160+ ppm). The coupling patterns in HSQC/HMBC are definitive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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